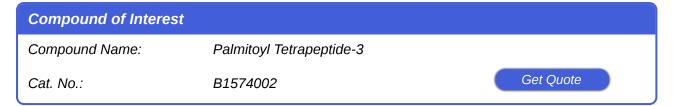


Palmitoyl Tetrapeptide-3 chemical structure and properties

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An In-Depth Technical Guide to Palmitoyl Tetrapeptide-7

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

Palmitoyl Tetrapeptide-7, a synthetic lipopeptide, has garnered significant attention in dermatological and cosmetic research for its anti-inflammatory and skin-rejuvenating properties. This guide provides a comprehensive technical overview of its chemical structure, physicochemical and biological properties, and the experimental methodologies used to evaluate its efficacy.

Historically, the nomenclature for this peptide has been inconsistent, with the term "Palmitoyl Tetrapeptide-3" previously used in some contexts. However, the current and accepted nomenclature under the International Nomenclature of Cosmetic Ingredients (INCI) is Palmitoyl Tetrapeptide-7. This peptide is a key component of the well-known anti-aging ingredient Matrixyl™ 3000, where it is combined with Palmitoyl Tripeptide-1 to work synergistically in repairing the skin's extracellular matrix.

Chemical Structure and Physicochemical Properties

Palmitoyl Tetrapeptide-7 is a conjugate of the fatty acid palmitic acid and a tetrapeptide with the amino acid sequence Glycine-Glutamine-Proline-Arginine (GQPR). The palmitoylation



enhances its lipophilicity, which in turn improves its stability and penetration through the stratum corneum.

Chemical Structure

- Amino Acid Sequence: Gly-Gln-Pro-Arg
- · Lipid Moiety: Palmitic Acid (Hexadecanoic Acid)
- Chemical Name: N-palmitoyl-glycyl-L-glutaminyl-L-prolyl-L-arginine[1]

The palmitic acid is attached to the N-terminus of the peptide chain via an amide bond.

Physicochemical Properties

The physicochemical properties of Palmitoyl Tetrapeptide-7 are summarized in the table below.



Property	Value	References
Molecular Formula	C34H62N8O7	[2][3]
Molecular Weight	694.9 g/mol	[2][3]
CAS Number	221227-05-0	[1][2][4][5][6]
Appearance	White to off-white powder	[1]
Solubility	Soluble in organic solvents such as ethanol (approx. 5 mg/ml), DMSO (approx. 15 mg/ml), and dimethylformamide (approx. 20 mg/ml). Also described as water-soluble in formulations.	[5][7]
Stability	Stable for at least 4 years when stored at -20°C as a solid. The palmitoylation enhances its stability in formulations.	[7]
Purity	Commercially available with purity ≥98%	[7]

Biological Properties and Mechanism of Action

Palmitoyl Tetrapeptide-7 is classified as a "matrikine," a type of signaling peptide that can regulate cell activities by interacting with specific receptors. Its primary mechanism of action is the modulation of inflammatory responses, particularly by reducing the production of the proinflammatory cytokine Interleukin-6 (IL-6).

Inhibition of Interleukin-6 (IL-6)

Chronic inflammation is a key contributor to the degradation of the extracellular matrix (ECM) and the visible signs of skin aging. IL-6 is a central mediator in this inflammatory cascade. Palmitoyl Tetrapeptide-7 has been shown to suppress the basal and UV-induced secretion of IL-6 by keratinocytes and fibroblasts.[8] By reducing IL-6 levels, the peptide helps to mitigate



the inflammatory processes that lead to the breakdown of collagen and other essential proteins in the skin.[5][8][9]

Protection and Regeneration of the Extracellular Matrix

By inhibiting IL-6, Palmitoyl Tetrapeptide-7 indirectly reduces the activity of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of ECM components. This protective action is complemented by its ability to stimulate the synthesis of key ECM proteins.[6] Studies have indicated that Palmitoyl Tetrapeptide-7 promotes the production of:

- Collagen (Type I)[7][10]
- Fibronectin[7][10]
- Hyaluronic Acid[7][10]

This dual action of protecting existing ECM components and stimulating new synthesis contributes to improved skin firmness, elasticity, and a reduction in the appearance of wrinkles.

Signaling Pathway

The primary signaling pathway influenced by Palmitoyl Tetrapeptide-7 involves the downregulation of IL-6. While the precise receptor interactions are still under investigation, it is theorized that the peptide interferes with signaling cascades such as NF-kB, a key transcription factor for pro-inflammatory cytokines.[7]



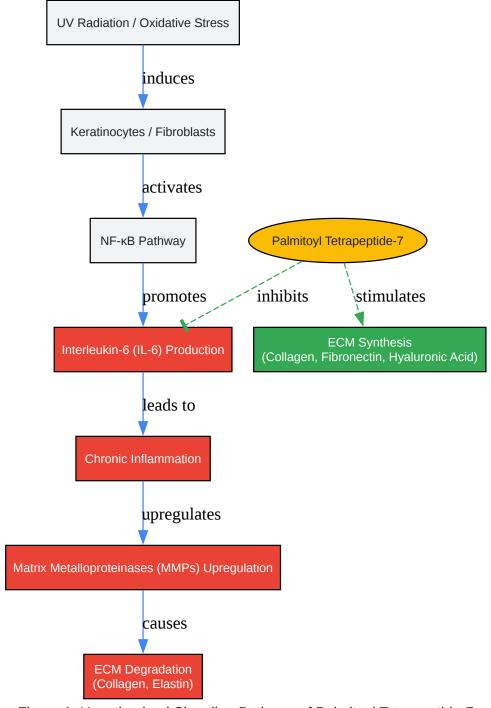


Figure 1: Hypothesized Signaling Pathway of Palmitoyl Tetrapeptide-7

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Figure 1: Hypothesized Signaling Pathway of Palmitoyl Tetrapeptide-7



Synthesis and Purification Synthesis

Palmitoyl Tetrapeptide-7 is synthesized using Solid-Phase Peptide Synthesis (SPPS), a widely used method for producing peptides. The general workflow is as follows:



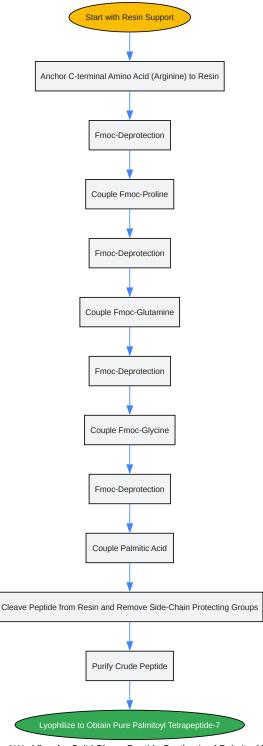


Figure 2: General Workflow for Solid-Phase Peptide Synthesis of Palmitoyl Tetrapeptide-7

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Figure 2: General Workflow for Solid-Phase Peptide Synthesis of Palmitoyl Tetrapeptide-7



A more detailed protocol would involve the use of Fmoc-protected amino acids and a suitable resin, such as a Wang or Rink Amide resin. Coupling is typically achieved using activating agents like HBTU/HOBt or DIC/HOBt. The final palmitoylation step is performed on the N-terminal glycine after the removal of its Fmoc protecting group.[11]

Purification

The crude peptide is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A common method involves a C18 column with a gradient of acetonitrile in water, with trifluoroacetic acid (TFA) as an ion-pairing agent.[4]

Example HPLC Purification Parameters:

- Column: Polystyrene divinylbenzene matrix (e.g., PS10-300), 50mm x 250mm[4]
- Mobile Phase A: 0.1% TFA in water[4]
- Mobile Phase B: 0.1% TFA in acetonitrile[4]
- Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the peptide.[4]
- Detection: 214 nm[4]

Experimental Protocols

The following sections outline common experimental protocols used to assess the efficacy of Palmitoyl Tetrapeptide-7.

In Vitro Studies

- Cell Line: Primary Human Dermal Fibroblasts (HDFs) are commonly used.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.



- Cell Seeding: Seed HDFs in multi-well plates and allow them to adhere and reach a desired confluency.
- Treatment: Treat the cells with varying concentrations of Palmitoyl Tetrapeptide-7 for a specified period (e.g., 24-48 hours). In some studies, an inflammatory stimulus such as UV radiation or lipopolysaccharide (LPS) is applied.
- Supernatant Collection: Collect the cell culture supernatant.
- Quantification: Measure the concentration of IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: Compare the IL-6 levels in treated cells to untreated controls.
- Cell Seeding and Treatment: Culture HDFs as described above and treat with Palmitoyl Tetrapeptide-7 for an extended period (e.g., 72 hours).[1]
- Quantification Method 1 (ELISA):
 - Collect the cell culture supernatant.
 - Quantify the amount of secreted pro-collagen type I using a specific ELISA kit.
- Quantification Method 2 (Sirius Red Staining):
 - Fix the cell layer.
 - Stain with Sirius Red dye, which specifically binds to collagen.
 - Elute the bound dye and measure its absorbance to quantify the amount of collagen.

In Vivo Studies

- Study Design: Typically, a double-blind, placebo-controlled, split-face study is conducted.
- Participants: Volunteers with clinical signs of photoaging (e.g., wrinkles).
- Treatment: A formulation containing a specific concentration of Palmitoyl Tetrapeptide-7
 (often as part of Matrixyl™ 3000) is applied to one side of the face, while a placebo is



applied to the other side, twice daily for a period of several weeks (e.g., 56 days).[5]

• Efficacy Assessment: Wrinkle depth and volume are measured at baseline and at specified intervals using non-invasive techniques such as profilometry and digital image analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Palmitoyl Tetrapeptide-7 and formulations containing it, such as Matrixyl™ 3000.

Table 6.1: In Vitro Efficacy



Assay	Cell Type	Treatment	Duration	Result	Reference(s
IL-6 Production	Keratinocytes	Palmitoyl Tetrapeptide- 7	-	Up to 40% reduction in basal IL-6 secretion.	[8]
IL-6 Production (post-UV)	Keratinocytes	Palmitoyl Tetrapeptide- 7	-	86% reduction in UV-induced IL-6 secretion.	[8]
Collagen I Synthesis	Fibroblasts	Matrixyl™ 3000 (1-5%)	72 hours	Dose- dependent increase in collagen I synthesis.	[1][5]
Fibronectin Synthesis	Fibroblasts	Matrixyl™ 3000 (1-5%)	72 hours	Dose- dependent increase in fibronectin synthesis.	[1][5]
Hyaluronic Acid Synthesis	Fibroblasts	Matrixyl™ 3000 (1-5%)	72 hours	Dose- dependent increase in hyaluronic acid synthesis.	[1][5]

Table 6.2: In Vivo Efficacy (Matrixyl™ 3000)



Parameter	Study Population	Treatment	Duration	Result (% Change vs. Placebo/Ba seline)	Reference(s
Deep Wrinkle Surface Area	39 male volunteers	4% Matrixyl™ 3000	56 days	-29.4%	[5]
Main Wrinkle Density	39 male volunteers	4% Matrixyl™ 3000	56 days	-30.4%	[5]
Mean Wrinkle Depth	24 male volunteers	4% Matrixyl™ 3000	56 days	-10.2%	[12]
Mean Wrinkle Volume	24 male volunteers	4% Matrixyl™ 3000	56 days	-17.1%	[12]
Skin Hydration	-	Eye cream with active complex	12 weeks	+28.12%	[13]
Skin Elasticity	-	Eye cream with active complex	12 weeks	+18.81%	[13]
Collagen Production	-	Eye cream with active complex	12 weeks	+54.99%	[13]

Conclusion

Palmitoyl Tetrapeptide-7 is a well-characterized lipopeptide with a clear mechanism of action centered on the reduction of inflammation through the inhibition of IL-6. This activity, combined with its ability to stimulate the synthesis of key extracellular matrix components, provides a strong scientific basis for its use in anti-aging and skin-rejuvenating applications. The data from both in vitro and in vivo studies consistently demonstrate its efficacy in improving skin structure and reducing the visible signs of aging. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the key properties and methodologies associated with this potent bioactive peptide.



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